molecular formula C8H16O2 B1356645 3-(Cyclopentyloxy)propan-1-ol CAS No. 99762-75-1

3-(Cyclopentyloxy)propan-1-ol

Cat. No. B1356645
CAS RN: 99762-75-1
M. Wt: 144.21 g/mol
InChI Key: DLDHSVKYOQURCS-UHFFFAOYSA-N
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Description

“3-(Cyclopentyloxy)propan-1-ol” is a chemical compound with the molecular formula C8H16O2 and a molecular weight of 144.21 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-(Cyclopentyloxy)propan-1-ol” is 1S/C8H16O2/c9-6-3-7-10-8-4-1-2-5-8/h8-9H,1-7H2 . This indicates the arrangement of atoms and the chemical bonds that hold the atoms together.


Physical And Chemical Properties Analysis

“3-(Cyclopentyloxy)propan-1-ol” is a liquid at room temperature . It has a predicted boiling point of approximately 244.4°C at 760 mmHg and a predicted density of approximately 1.0 g/mL . The predicted refractive index is n 20D 1.46 .

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

3-cyclopentyloxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-6-3-7-10-8-4-1-2-5-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDHSVKYOQURCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541157
Record name 3-(Cyclopentyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopentyloxy)propan-1-ol

CAS RN

99762-75-1
Record name 3-(Cyclopentyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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